

A Comparative Spectroscopic Analysis of 2-Furoic Acid and 3-Furoic Acid

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Compound of Interest

Compound Name: 2,5-Dimethyl-3-furoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of 2-furoic acid and 3-furoic acid, two key isomers with distinct chemical and physical characteristics. Understanding these differences is crucial for their identification, characterization, and application in various research and development settings. The following sections present a comprehensive overview of their spectral data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Spectroscopic Data Summary

The key spectroscopic data for 2-furoic acid and 3-furoic acid are summarized in the table below, highlighting the significant differences in their spectral signatures.

Spectroscopic Technique	Parameter	2-Furoic Acid	3-Furoic Acid
¹ H NMR (DMSO-d ₆)	Chemical Shift (δ)	7.90 (dd, 1H), 7.22 (dd, 1H), 6.64 (dd, 1H) [1][2]	8.31 (s, 1H), 7.78 (s, 1H), 6.76 (s, 1H)[3]
¹³ C NMR (DMSO-d ₆)	Chemical Shift (δ)	159.81, 147.44, 145.38, 118.16, 112.52[2][4]	164.2, 148.1, 144.5, 123.5, 110.2
IR Spectroscopy (KBr)	Carbonyl Stretch (ν C=O)	~1680-1710 cm ⁻¹	~1690-1720 cm ⁻¹
O-H Stretch (ν O-H)		~2500-3300 cm ⁻¹ (broad)	~2500-3300 cm ⁻¹ (broad)
C-O Stretch (ν C-O)		~1290 cm ⁻¹ , ~1140 cm ⁻¹	~1300 cm ⁻¹ , ~1150 cm ⁻¹
UV-Vis Spectroscopy	λ_{max}	~243-258 nm[5]	~240-250 nm
Mass Spectrometry (EI)	Molecular Ion (M ⁺)	m/z 112[6]	m/z 112[7]
Key Fragments		m/z 95, 67, 39	m/z 95, 67, 39

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

- Sample Preparation: A sample of approximately 10-20 mg of the furoic acid isomer was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[8] Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

- Instrumentation: Spectra were acquired on a Bruker Avance-400 spectrometer, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[2]
- ¹H NMR Acquisition:
 - A standard single-pulse experiment was used.
 - The relaxation delay was set to at least 5 times the longest T1 relaxation time to ensure full relaxation of all protons.[10]
 - Data was acquired with sufficient scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence was used to simplify the spectrum.
 - A longer relaxation delay was employed due to the generally longer T1 relaxation times of carbon nuclei.
- Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts were reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology (KBr Pellet Technique):[11]

- Sample Preparation: Approximately 1-2 mg of the furoic acid isomer was ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder was obtained.[12]
- Pellet Formation: The mixture was then transferred to a pellet press and compressed under high pressure to form a thin, transparent KBr pellet.

- Instrumentation: The IR spectrum was recorded using a JASCO-6300 FTIR spectrometer in the range of 4000-400 cm^{-1} .
- Data Acquisition: A background spectrum of the empty sample holder was recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The positions of the absorption bands were reported in wavenumbers (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

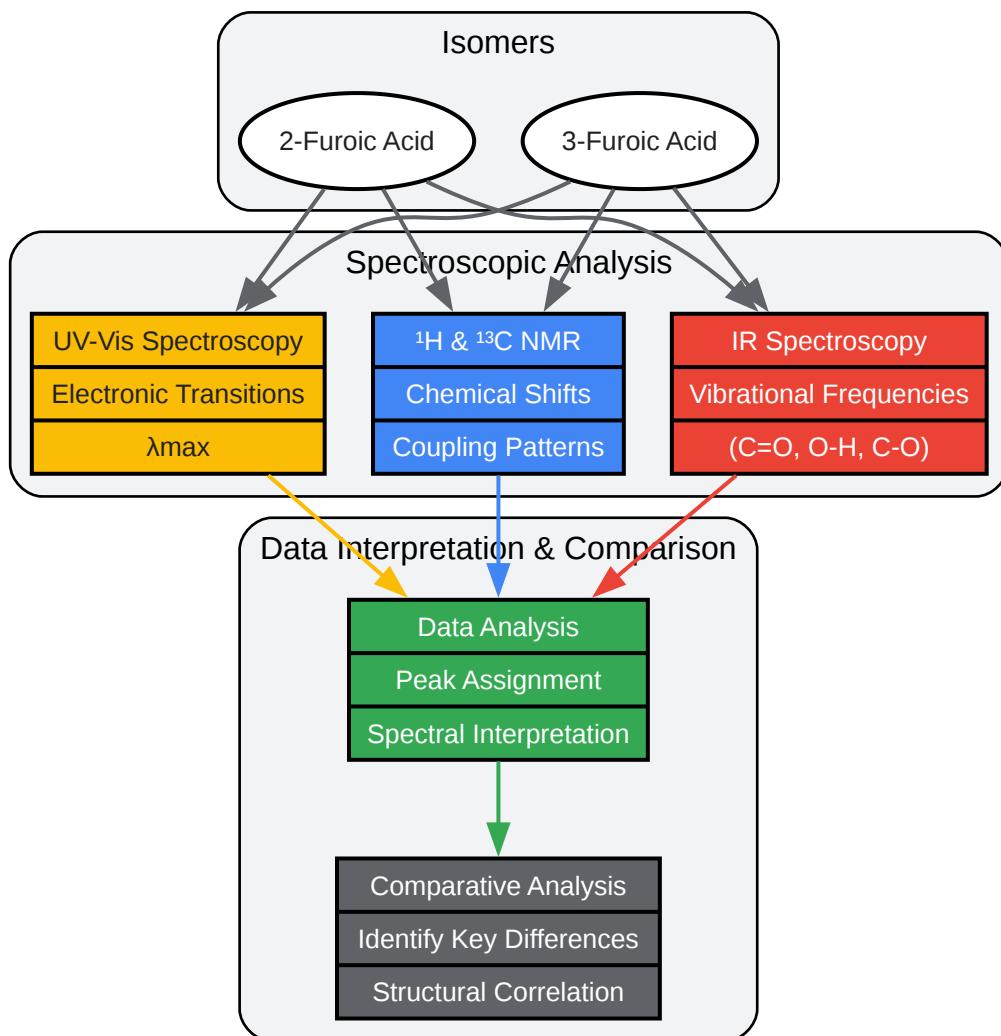
Methodology:

- Sample Preparation: A stock solution of the furoic acid isomer was prepared in a suitable UV-transparent solvent, such as ethanol or acetonitrile.[\[13\]](#) Serial dilutions were made to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
- Instrumentation: UV-Vis spectra were recorded on a UV-Vis spectrophotometer.
- Data Acquisition: The instrument was first zeroed with a cuvette containing the pure solvent (blank). The spectrum of the sample solution was then recorded over a wavelength range of approximately 200-400 nm.
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) was determined from the resulting spectrum.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of furoic acid isomers.

Workflow for Spectroscopic Comparison of Furoic Acid Isomers

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Caption: Workflow for Spectroscopic Comparison of Furoic Acid Isomers.

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